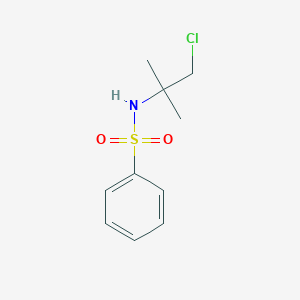
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is also known as tosylchloramide or chloramine-T. This compound is a white crystalline solid that is soluble in water and organic solvents. It is a powerful oxidizing agent that is used as a disinfectant and antiseptic.
Mécanisme D'action
The mechanism of action of N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is based on its ability to oxidize organic compounds. It reacts with amino acids and proteins, leading to the destruction of microorganisms. Chloramine-T is also able to penetrate the cell walls of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide in lab experiments is that it is a powerful oxidizing agent. This makes it useful in a wide range of organic synthesis reactions. However, it is also highly reactive and can be dangerous to handle. It is important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research on N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide. One area of interest is the development of new uses for this compound in the medical field. It has been shown to have antimicrobial properties, and there may be potential for its use in the treatment of infections. Another area of interest is the development of new synthetic methods for this compound. This could lead to the production of new derivatives with different properties and potential uses.
Méthodes De Synthèse
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is synthesized by the reaction of p-toluenesulfonic acid with sodium hypochlorite and acetone. The reaction produces chloramine-T as a white crystalline solid.
Applications De Recherche Scientifique
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is widely used in scientific research. It is used as an oxidizing agent in organic synthesis. It is also used as a disinfectant and antiseptic in the medical field. Chloramine-T is used to disinfect swimming pools and drinking water. It is also used to disinfect surfaces in hospitals and laboratories.
Propriétés
Numéro CAS |
2948-79-0 |
|---|---|
Nom du produit |
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide |
Formule moléculaire |
C10H14ClNO2S |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,8-11)12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
Clé InChI |
LTDONFMYMHXOPH-UHFFFAOYSA-N |
SMILES |
CC(C)(CCl)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(CCl)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



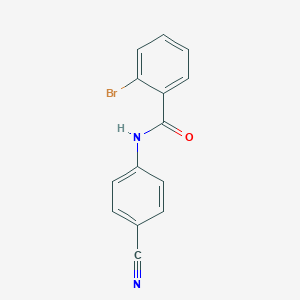
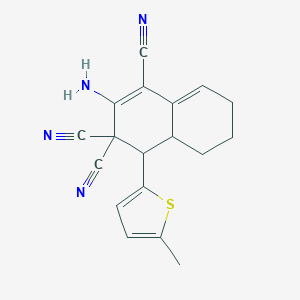
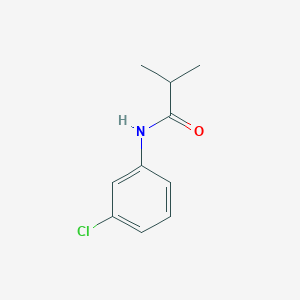


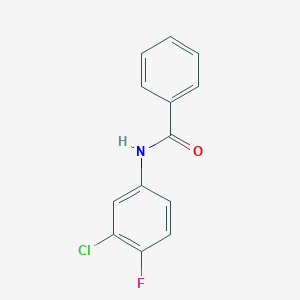
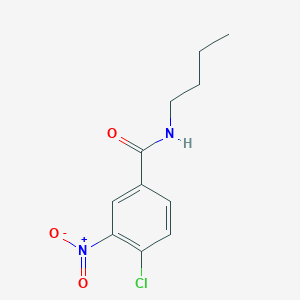

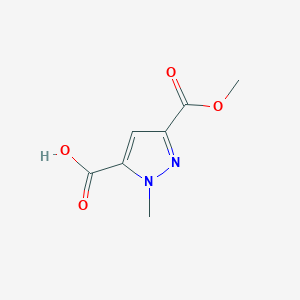
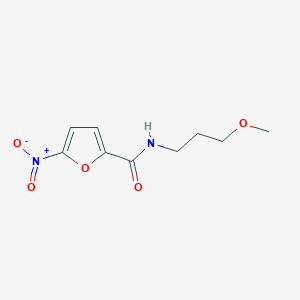
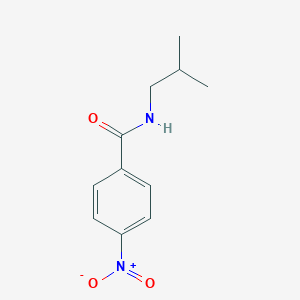
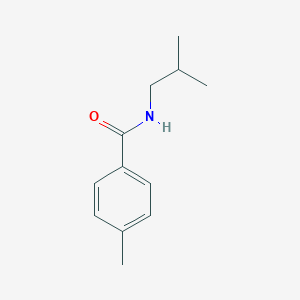
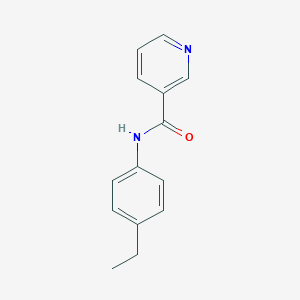
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)